1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one
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Overview
Description
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a fluorine atom at the 7th position of the phenothiazine ring and an ethanone group at the 1st position.
Preparation Methods
The synthesis of 1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-fluoro-10H-phenothiazine.
Reaction Conditions: The fluorinated phenothiazine is then reacted with ethanoyl chloride in the presence of a suitable base, such as pyridine, to yield this compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes and pigments due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one can be compared with other phenothiazine derivatives:
1-(10H-Phenothiazin-2-yl)ethanone: Similar in structure but lacks the fluorine atom, which may result in different biological activities.
2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol: Contains additional functional groups that may enhance its biological properties.
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: A derivative with an amine group, used in different research applications.
Properties
CAS No. |
55389-22-5 |
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Molecular Formula |
C14H10FNOS |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(7-fluoro-10H-phenothiazin-2-yl)ethanone |
InChI |
InChI=1S/C14H10FNOS/c1-8(17)9-2-5-13-12(6-9)16-11-4-3-10(15)7-14(11)18-13/h2-7,16H,1H3 |
InChI Key |
YSHXLYUSFWMGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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